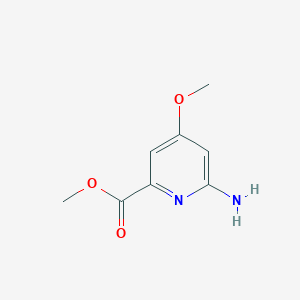

Methyl 6-amino-4-methoxypicolinate

CAS No.: 100377-55-7

Cat. No.: VC8187917

Molecular Formula: C8H10N2O3

Molecular Weight: 182.18

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 100377-55-7 |

|---|---|

| Molecular Formula | C8H10N2O3 |

| Molecular Weight | 182.18 |

| IUPAC Name | methyl 6-amino-4-methoxypyridine-2-carboxylate |

| Standard InChI | InChI=1S/C8H10N2O3/c1-12-5-3-6(8(11)13-2)10-7(9)4-5/h3-4H,1-2H3,(H2,9,10) |

| Standard InChI Key | DXUGLSRHVYZMJI-UHFFFAOYSA-N |

| SMILES | COC1=CC(=NC(=C1)N)C(=O)OC |

| Canonical SMILES | COC1=CC(=NC(=C1)N)C(=O)OC |

Introduction

Methyl 6-amino-4-methoxypicolinate is an organic compound classified under pyridine derivatives. This compound is primarily utilized in chemical research and pharmaceutical development due to its unique structural and chemical properties. Its systematic IUPAC name is methyl 4-amino-6-methoxypyridine-2-carboxylate. It is identified by the CAS Number 1443759-42-9 and has a molecular formula of C₈H₁₀N₂O₃ with a molecular weight of 182.18 g/mol .

Hazard Information

Methyl 6-amino-4-methoxypicolinate is classified with the hazard statement H302, indicating harmful effects if swallowed. Precautionary measures include statements such as P264, P270, and others related to safe handling .

Pharmaceutical Applications

Methyl 6-amino-4-methoxypicolinate serves as a precursor or intermediate in synthesizing bioactive molecules, particularly in drug discovery programs targeting pyridine-based pharmacophores.

Organic Synthesis

This compound's functional groups make it versatile for chemical modifications, enabling its use in creating derivatives with enhanced biological activity.

Material Science

Due to its stability and reactivity, it has potential applications in developing materials for electronics or optical devices, though this area remains underexplored.

Synthesis and Production

The synthesis of methyl 6-amino-4-methoxypicolinate typically involves the functionalization of pyridine derivatives through selective substitution reactions. The methoxy and amino groups are introduced through nucleophilic substitution, while esterification reactions yield the carboxylate group.

Safety and Handling

Proper handling protocols must be followed due to its classification as potentially harmful if ingested (H302). Standard precautions include:

-

Wearing gloves and protective eyewear.

-

Ensuring adequate ventilation during use.

Current Research

Recent studies have explored the compound's role in medicinal chemistry, particularly as a scaffold for developing antimicrobial agents or enzyme inhibitors.

Future Prospects

Further research could investigate:

-

Enhanced synthetic routes for cost-effective production.

-

Derivatives with improved pharmacological profiles.

-

Applications in advanced material science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume